![molecular formula C22H27ClN2O3 B2957048 1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one CAS No. 889807-93-6](/img/structure/B2957048.png)
1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a derivative of the beta-adrenergic receptor antagonist propranolol, and it has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural analysis of compounds structurally related to "1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one", demonstrating advanced synthetic routes and methodologies. For instance, research on the synthesis of piperazine-based tertiary amino alcohols and their transformation into dihydrochlorides explores the chemical processes involved in producing compounds with potential antitumor activities (Hakobyan et al., 2020). Another study on the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates aimed at developing dual antihypertensive agents, showcasing the diverse pharmacological potentials of piperazine derivatives (Marvanová et al., 2016).
Pharmacological Evaluation
Pharmacological evaluations have been conducted on derivatives similar to the compound , assessing their antidepressant, antianxiety, antitumor, and antimicrobial activities. For example, Kumar et al. (2017) synthesized novel derivatives and evaluated their antidepressant and antianxiety activities, showing significant effects in behavioral tests (Kumar et al., 2017). Similarly, studies on antitumor activities have highlighted the potential of piperazine derivatives in inhibiting tumor DNA methylation processes, suggesting a promising avenue for cancer treatment (Hakobyan et al., 2020).
Mécanisme D'action
Target of Action
It is related to trazodone , a compound used to treat various disorders such as cardiovascular, CNS, and gastrointestinal disorders . Trazodone primarily targets serotonin receptors and serotonin reuptake transporters in the brain, enhancing the effects of serotonin, a neurotransmitter that regulates mood, sleep, and anxiety.
Mode of Action
Given its structural similarity to trazodone , it may also act as a serotonin antagonist and reuptake inhibitor, blocking the reabsorption of serotonin into neurons and increasing the amount of serotonin available in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which can help alleviate symptoms of depression and anxiety.
Pharmacokinetics
The piperazine moiety, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Propriétés
IUPAC Name |
1-[4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c1-2-22(27)17-3-9-21(10-4-17)28-16-20(26)15-24-11-13-25(14-12-24)19-7-5-18(23)6-8-19/h3-10,20,26H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBMYDTJGWTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956966.png)
![(E)-4-oxo-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-enoic acid](/img/structure/B2956968.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956969.png)
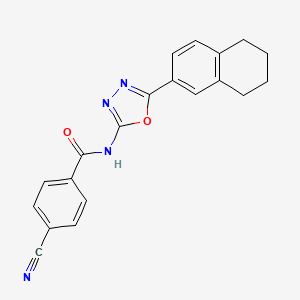
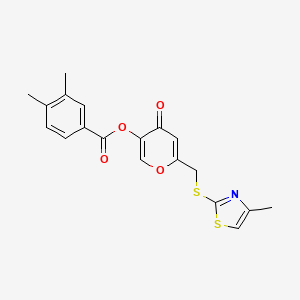
![1,1-Difluorospiro[2.3]hexan-5-one](/img/structure/B2956972.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2956975.png)
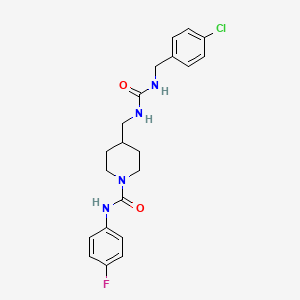
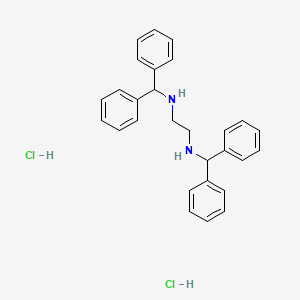
![6-Benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956980.png)
![6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2956983.png)
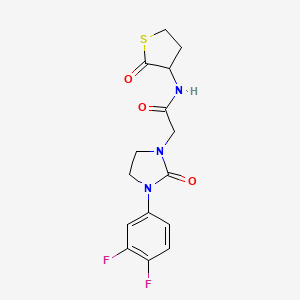

amine](/img/structure/B2956988.png)